molecular formula C20H28N2O3S B11547104 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]nonane-1-sulfonohydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]nonane-1-sulfonohydrazide

Cat. No.: B11547104
M. Wt: 376.5 g/mol
InChI Key: SZRPGKWJLMCRPZ-LTGZKZEYSA-N
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Description

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]nonane-1-sulfonohydrazide is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a naphthalene ring, a sulfonohydrazide group, and a nonane chain, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]nonane-1-sulfonohydrazide typically involves a condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and nonane-1-sulfonohydrazide. The reaction is carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 70°C for several hours to ensure complete condensation. The product is then isolated by filtration and recrystallized from ethanol to obtain pure N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]nonane-1-sulfonohydrazide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]nonane-1-sulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the hydroxyl group on the naphthalene ring, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the imine group to an amine.

    Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazides.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]nonane-1-sulfonohydrazide involves its ability to chelate metal ions through its hydroxyl and imine groups. This chelation process forms stable complexes with metal ions, which can then be detected or utilized in various applications. The molecular targets include metal ions such as lead (Pb²⁺), and the pathways involved include coordination chemistry and electrochemical sensing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]nonane-1-sulfonohydrazide is unique due to its long nonane chain, which imparts distinct solubility and reactivity properties compared to its analogs. This uniqueness makes it particularly suitable for applications in sensing and environmental monitoring.

Properties

Molecular Formula

C20H28N2O3S

Molecular Weight

376.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]nonane-1-sulfonamide

InChI

InChI=1S/C20H28N2O3S/c1-2-3-4-5-6-7-10-15-26(24,25)22-21-16-19-18-12-9-8-11-17(18)13-14-20(19)23/h8-9,11-14,16,22-23H,2-7,10,15H2,1H3/b21-16+

InChI Key

SZRPGKWJLMCRPZ-LTGZKZEYSA-N

Isomeric SMILES

CCCCCCCCCS(=O)(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)O

Canonical SMILES

CCCCCCCCCS(=O)(=O)NN=CC1=C(C=CC2=CC=CC=C21)O

Origin of Product

United States

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